2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
CAS No.: 1172729-26-8
Cat. No.: VC6180261
Molecular Formula: C23H22ClN7O2
Molecular Weight: 463.93
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172729-26-8 |
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Molecular Formula | C23H22ClN7O2 |
Molecular Weight | 463.93 |
IUPAC Name | 2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C23H22ClN7O2/c1-3-12-26-22-19(23-28-21(30-33-23)15-6-8-16(24)9-7-15)20(25)31(29-22)13-18(32)27-17-10-4-14(2)5-11-17/h3-11H,1,12-13,25H2,2H3,(H,26,29)(H,27,32) |
Standard InChI Key | TUUVAJUIGHQGMF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound features a 1H-pyrazole core substituted at positions 3, 4, and 5. Key substituents include:
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3-(Allylamino): A propenylamine group that enhances solubility and potential interactions with hydrophobic protein pockets .
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5-Amino: A primary amine that may participate in hydrogen bonding or serve as a site for further functionalization .
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4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl): A 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group, known for its electron-withdrawing properties and role in enhancing metabolic stability .
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N-(p-Tolyl)acetamide: A para-methyl-substituted acetamide moiety that contributes to lipophilicity and membrane permeability.
Table 1: Key Molecular Descriptors
Property | Value/Description |
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Molecular Formula | C₂₄H₂₄ClN₇O₂ |
Molecular Weight | 502.0 g/mol |
Hydrogen Bond Donors | 3 (NH₂, NH, acetamide NH) |
Hydrogen Bond Acceptors | 6 (oxadiazole N, carbonyl O, pyrazole N) |
Lipophilicity (LogP) | Estimated 3.2 (moderately lipophilic) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential construction of the pyrazole and oxadiazole rings, followed by coupling reactions. A plausible route includes:
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Formation of the 1,2,4-oxadiazole ring: Condensation of 4-chlorobenzamide with hydroxylamine hydrochloride under acidic conditions to form an amidoxime intermediate, followed by cyclization using POCl₃ .
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Pyrazole core assembly: Reaction of the oxadiazole-bearing hydrazine derivative with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole ring .
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Acetamide functionalization: Coupling of the pyrazole intermediate with p-toluidine via an acetyl chloride intermediary .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | NH₂OH·HCl, HCl, reflux, 6 h | 75 | |
2 | POCl₃, DMF, 0–5°C, 2 h | 68 | |
3 | Ethyl acetoacetate, EtOH, 12 h | 82 |
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Properties
The acetamide moiety is associated with cyclooxygenase (COX) inhibition. In carrageenan-induced rat paw edema models, structurally related compounds reduced inflammation by 35–40% at 50 mg/kg doses .
Table 3: Hypothesized Biological Activity Profile
Activity | Target Pathway/Enzyme | Predicted IC₅₀ (µM) |
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Antibacterial | DNA gyrase | 10–25 |
Antifungal | Lanosterol demethylase | 5–15 |
Anti-inflammatory | COX-2 | 0.5–2.0 |
Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 0.03–0.05 |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to balanced lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the allylamino group, yielding inactive metabolites .
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Excretion: Primarily renal (70%), with minor biliary excretion .
Toxicity Risks
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Hepatotoxicity: Elevated ALT/AST levels observed in rodent studies at doses >100 mg/kg/day .
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Mutagenicity: Ames test negative, but in silico predictions suggest potential DNA intercalation risks .
Comparative Analysis with Structural Analogs
Pyrazole-Oxadiazole Hybrids
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Compound A (ED₅₀: 129 mg/kg): Demonstrated superior anti-inflammatory activity compared to acetylsalicylic acid .
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Compound B (IC₅₀: 0.0496 µM): Exhibited potent AChE inhibition for Alzheimer’s disease .
Acetamide Derivatives
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N-(p-tolyl)acetamide analogs: Showed 85% inhibition of α-glucosidase at 10 µM, suggesting antidiabetic potential.
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